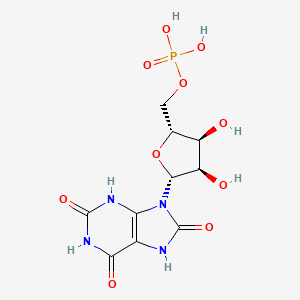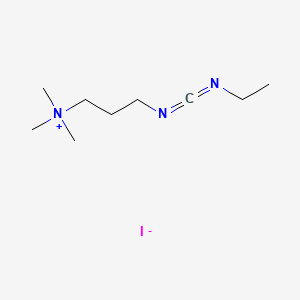
1-Etil-3-(3-(dimetilamino)propil)carbodiimida metioduro
Descripción general
Descripción
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is a water soluble carbodiimide used as an amide coupling reagent and cross-linking agent. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is effective in amide coupling where either the amine or the carboxylic acid is immobilised onto a polymeric solid support, such as core-shell structured nanoaggregates including nanospheres and nanorods. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide can be also employed in the binding formation of DNA with N-acylurea derivatives of proteins, such as albumin and transferrin.
Aplicaciones Científicas De Investigación
Síntesis de péptidos
EDC se utiliza comúnmente en la síntesis de péptidos . Actúa como un agente de activación de carboxilo para el acoplamiento de aminas primarias para producir enlaces amida . Esto lo convierte en un componente crucial en la formación de péptidos, que son cadenas de aminoácidos unidos por enlaces amida.
Entrecruzamiento de proteínas a ácidos nucleicos
Otra aplicación importante de EDC es en el entrecruzamiento de proteínas a ácidos nucleicos . Esto es particularmente útil en el estudio de las interacciones proteína-ADN y proteína-ARN, que son fundamentales para comprender los procesos celulares.
Preparación de inmunoconjugados
EDC también se utiliza en la preparación de inmunoconjugados . Los inmunoconjugados son anticuerpos unidos a una carga útil (como un fármaco o una toxina) que pueden dirigirse específicamente y matar las células cancerosas, lo que hace que EDC sea valioso en la investigación y el tratamiento del cáncer.
Activación de grupos fosfato
EDC se puede utilizar para activar grupos fosfato con el fin de formar fosfomonóesteres y fosfodiésteres . Esto es importante en varias reacciones y procesos bioquímicos.
Inmovilización de grandes biomoléculas
EDC se utiliza a menudo en combinación con N-hidroxisuccinimida (NHS) para la inmovilización de grandes biomoléculas . Esto es particularmente útil en el campo de la bioingeniería y el desarrollo de biosensores.
Evaluación del estado de estructura de las bases de uracilo en el ARN
Trabajos recientes han utilizado EDC para evaluar el estado de estructura de las bases de uracilo en el ARN . Esto contribuye a nuestra comprensión de la estructura y función del ARN.
Mecanismo De Acción
The mechanism of action of EDC involves the activation of carboxyl groups to form amide bonds. The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate collapses, discharging the urea byproduct and forming the desired amide .
Safety and Hazards
EDC is classified as Acute Tox. 4 for oral, dermal, and inhalation routes. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause skin and eye irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .
Direcciones Futuras
EDC has been used in diverse applications such as forming amide bonds in peptide synthesis, attaching haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and creating amine-reactive NHS-esters of biomolecules . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilization of large biomolecules . Future research may continue to explore these and other potential applications of EDC.
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide plays a crucial role in biochemical reactions by acting as a carboxyl-activating agent. It interacts with carboxyl groups on biomolecules, forming an active ester intermediate that can react with primary amines to form stable amide bonds. This compound is often used in conjunction with N-hydroxysuccinimide (NHS) to enhance the efficiency of the coupling reaction. The interactions of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide with enzymes, proteins, and other biomolecules are primarily based on its ability to activate carboxyl groups, facilitating the formation of covalent bonds .
Cellular Effects
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins. For example, the crosslinking of proteins to nucleic acids can impact gene expression and protein synthesis. Additionally, the modification of cell surface proteins can influence cell signaling and communication .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide involves the activation of carboxyl groups on biomolecules. The compound forms an active ester intermediate that can react with primary amines to form amide bonds. This process involves the formation of a tetrahedral intermediate, followed by the release of a urea byproduct. The activated ester intermediate is highly reactive, allowing for efficient coupling reactions with various nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide can change over time due to its stability and degradation. The compound is generally stable under acidic conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments where it is used for protein crosslinking and modification .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide in animal models vary with different dosages. At low doses, the compound can effectively modify proteins and other biomolecules without causing significant toxicity. At high doses, it can exhibit toxic effects, including skin sensitization and irritation. Threshold effects have been observed, where the compound’s effectiveness and toxicity are dose-dependent .
Metabolic Pathways
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is involved in metabolic pathways related to protein modification and crosslinking. It interacts with enzymes and cofactors that facilitate the formation of amide bonds. The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in modifying proteins and other biomolecules, which can impact various metabolic processes .
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its ability to modify cell surface proteins and other biomolecules. This can affect its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on these interactions, affecting its activity and function. For example, the modification of proteins within specific organelles can impact their function and the overall cellular processes .
Propiedades
InChI |
InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKWMRPXWHSPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945227 | |
| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-40-3 | |
| Record name | 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22572-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[(ethylimidocarbonyl)amino]propyl]trimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE METHIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U5123RNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide facilitate antibiotic immobilization onto xylofucoglucuronan?
A1: 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide (EDC) acts as a zero-length crosslinking agent. In the context of this research [], EDC activates the carboxyl groups present in the xylofucoglucuronan (a type of sulfated fucan) under slightly acidic conditions. This activation involves the formation of an unstable O-acylisourea intermediate. This intermediate can then react with the amine groups present in the antibiotics (gentamicin or amikacin used in the study) to form stable amide bonds. This process effectively immobilizes the antibiotics onto the sulfated fucan backbone.
Q2: What evidence supports the successful activation of xylofucoglucuronan and subsequent antibiotic immobilization?
A2: The researchers used infrared spectroscopy to confirm the activation of xylofucoglucuronan by EDC []. The appearance of new bands corresponding to carbonyl (C=O) and amide (C-NH2) groups in the infrared spectrum of the activated polysaccharide confirms the formation of the desired chemical bonds. Further evidence for successful immobilization was provided by the observation of inhibition halos in microbial growth assays. The activated xylofucoglucuronan bound to antibiotics effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, while the non-activated polysaccharide and dialyzed antibiotics did not. This indicates that the antibiotics were successfully coupled to the xylofucoglucuronan and retained their antimicrobial activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




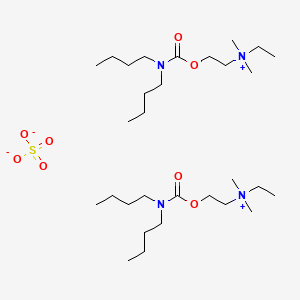

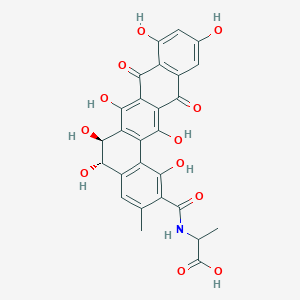

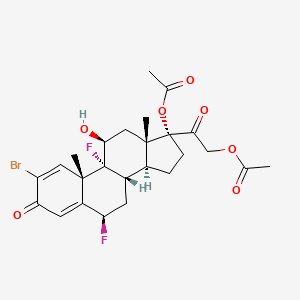

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)
